BenchChemオンラインストアへようこそ!

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (CAS 922555-65-5, molecular formula C₁₆H₁₃N₃O₅S₂, MW 391.42 g/mol) is a synthetic small molecule belonging to the benzothiazole-6-sulfonamide class. It features a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked via an acetamide bridge to a 6-sulfamoyl-substituted benzothiazole core.

Molecular Formula C16H13N3O5S2
Molecular Weight 391.42
CAS No. 922555-65-5
Cat. No. B2812580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
CAS922555-65-5
Molecular FormulaC16H13N3O5S2
Molecular Weight391.42
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(7-10)25-16(18-11)19-15(20)6-9-1-4-12-13(5-9)24-8-23-12/h1-5,7H,6,8H2,(H2,17,21,22)(H,18,19,20)
InChIKeyDBMGCHJDDMLNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (CAS 922555-65-5): Structural and Pharmacological Context for Procurement Decisions


2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (CAS 922555-65-5, molecular formula C₁₆H₁₃N₃O₅S₂, MW 391.42 g/mol) is a synthetic small molecule belonging to the benzothiazole-6-sulfonamide class [1]. It features a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked via an acetamide bridge to a 6-sulfamoyl-substituted benzothiazole core. The compound is not yet characterized in peer-reviewed primary pharmacology literature, and no quantitative bioactivity data (IC₅₀, Kᵢ) for this specific compound were identified in ChEMBL or PubMed as of the search date [1][2]. Structurally related benzothiazole-5- and 6-sulfonamides have demonstrated nanomolar to subnanomolar inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, VII, IX) and antibacterial activity [3][4]. The benzodioxole moiety is a recognized privileged scaffold in medicinal chemistry, associated with anticancer, antimicrobial, and CNS-targeted activities in congeneric series [5].

Why Benzothiazole-6-sulfonamide Acetamides Cannot Be Treated as Interchangeable for 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide Procurement


Within the benzothiazole-6-sulfonamide acetamide subclass, even minor structural modifications at the 2-acetamido position produce large shifts in target affinity, isoform selectivity, and antibacterial spectrum. Published SAR data for benzo[d]thiazole-5- and 6-sulfonamides demonstrate that changing the N-acyl substituent from a simple acetyl group to a halogenated or bulkier arylacetyl group can alter carbonic anhydrase Kᵢ values by >10-fold across isoforms and invert isoform selectivity profiles [1]. In the antibacterial benzazolyl azolyl sulfamoyl acetamide series, substitution patterns on the acetamide linker determine gram-positive vs. gram-negative spectrum breadth [2]. The benzo[d][1,3]dioxol-5-yl moiety in CAS 922555-65-5 introduces a distinctive combination of hydrogen-bond acceptors (dioxole oxygens), increased lipophilicity (predicted logP ~3.53 vs. ~0.5–1.5 for simpler acetamido analogs), and a conformationally constrained aromatic surface not present in methyl, phenyl, or phenoxy comparators [3]. Generic substitution ignores these SAR cliffs: a compound that differs only in the acetamide side chain can exhibit an entirely different target engagement fingerprint, rendering experimental reproducibility and cross-study comparability impossible without compound-specific characterization [1][3].

Quantitative Differentiation Evidence for 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (CAS 922555-65-5) vs. Structural Analogs


Predicted Physicochemical Differentiation: Calculated logP and tPSA vs. N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (Compound 9)

The target compound incorporates a benzo[d][1,3]dioxol-5-yl substituent at the acetamide terminus, replacing the simple methyl group of N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (Compound 9 in Abdoli et al.). This substitution shifts the predicted logP from approximately 0.8 (estimated for Compound 9 via ChemAxon-based tools) to 3.53 (ZINC15 calculated value for CAS 922555-65-5), while increasing topological polar surface area (tPSA) from ~88 Ų to 113 Ų [1][2]. The increased logP predicts enhanced passive membrane permeability, while the elevated tPSA (still within the <140 Ų threshold for oral bioavailability) and the additional hydrogen-bond acceptor capacity (7 vs. 5 acceptors) suggest a differentiated target engagement profile favoring hydrophobic binding pockets with complementary hydrogen-bond donor residues [1].

Physicochemical profiling Drug-likeness Permeability prediction

Carbonic Anhydrase Inhibition: Class-Level SAR Contextualizing the 6-Sulfamoylbenzothiazole Scaffold vs. Ethoxzolamide (EZA) and Acetazolamide (AAZ)

Although no direct CA inhibition data exist for CAS 922555-65-5, its immediate parent scaffold—the 6-sulfamoylbenzothiazole core, exemplified by the 2-amino derivative (Compound 2 in Abdoli et al.) and the 2-acetamido derivative (Compound 9)—provides a quantitative baseline. Compound 2 inhibited hCA IX with Kᵢ = 3.7 nM (vs. EZA Kᵢ = 34.2 nM and AAZ Kᵢ = 25.8 nM), representing a 9.2-fold improvement over EZA [1]. Acetylation (Compound 9) yielded hCA IX Kᵢ = 23.2 nM and hCA II Kᵢ = 20.8 nM, with a 15.6-fold selectivity window favoring hCA II over hCA I [1]. The target compound extends the acetamide chain with a benzodioxole group, which, based on the tail approach established in the sulfonamide CA inhibitor field, is predicted to engage the middle/rim region of the CA active site and potentially enhance isoform selectivity beyond that achievable with the simple acetyl tail [1][2].

Carbonic anhydrase inhibition Isoform selectivity hCA IX Anticancer target

Benzodioxole Pharmacophore Differentiation vs. Phenoxy and 2,4-Dimethylphenyl Acetamide Analogs: Predicted Target Engagement Profiles from SEA

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 for CAS 922555-65-5 (ZINC973059) suggest potential target engagement with potassium voltage-gated channels (KCNQ1), sodium channels (SCN9A), DNA polymerase, and monoamine oxidase A (MAOA), with maximum Tanimoto coefficients (Max Tc) ranging from 42–44 to known ChEMBL ligands [1]. In contrast, the closest available analog with bioactivity annotation—2-amino-N-(2-sulfamoyl-benzothiazol-6-yl)-acetamide (CHEMBL340569)—shows confirmed binding to carbonic anhydrase II (Kᵢ = 9 nM) and carbonic anhydrase IV (Kᵢ = 72 nM) [2]. The benzodioxole moiety in the target compound introduces a catechol-mimetic substructure absent in the phenoxy or 2,4-dimethylphenyl comparators, which is recognized in the literature as a pharmacophore for MAO inhibition, cytochrome P450 interactions, and antioxidant activity [3]. This predicted polypharmacology, while unvalidated, distinguishes the target compound from simpler arylacetamide analogs lacking the dioxole oxygen pattern.

SEA prediction Target fishing Polypharmacology Benzodioxole pharmacophore

Benzothiazole-6-sulfonamide Scaffold Conformational and Hydrogen-Bonding Differentiation vs. 5-Sulfonamide Regioisomers

The 6-sulfamoyl substitution pattern on the benzothiazole ring is not interchangeable with the 5-sulfamoyl regioisomer. In Abdoli et al. (2017), the 2-amino-benzothiazole-6-sulfonamide (Compound 2) inhibited hCA IX with Kᵢ = 3.7 nM, while its 5-sulfonamide regioisomer (Compound 4) showed Kᵢ = 38.2 nM—a 10.3-fold difference [1]. Conversely, the brominated 5-sulfonamide (Compound 6) was 38.8-fold more potent against hCA VII (Kᵢ = 0.8 nM) than its 6-sulfonamide counterpart (Compound 5, Kᵢ = 31.1 nM) [1]. CAS 922555-65-5 bears the 6-sulfamoyl configuration, which is strongly associated with preferential hCA IX inhibition—a validated anticancer target overexpressed in hypoxic tumors [2]. The 6-sulfamoyl group also orients the sulfonamide zinc-binding group differently within the CA active site compared to the 5-sulfamoyl, affecting the trajectory of the 2-substituent tail and thus the accessible chemical space for isoform selectivity engineering [1].

Regioisomer differentiation Carbonic anhydrase hCA IX selectivity Scaffold SAR

Synthetic Tractability and Purity Benchmarking vs. Bis-Heterocyclic Sulfamoyl Acetamide Library Compounds

CAS 922555-65-5 is accessed via a convergent synthetic route: coupling of 2-amino-6-sulfamoylbenzothiazole with 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (or its activated ester/acid chloride). This single-step acylation is synthetically simpler than the preparation of bis-heterocyclic sulfamoyl acetamides (e.g., benzothiazole-thiazole or benzothiazole-imidazole hybrids), which require multi-step sequences, KOtBu-mediated coupling in THF, and chromatographic purification of regioisomeric mixtures [1][2]. The target compound is commercially supplied at ≥95% purity (HPLC) with molecular formula confirmation by C₁₆H₁₃N₃O₅S₂ and MW 391.42 g/mol . By contrast, structurally related bis-heterocyclic variants (e.g., benzothiazole-imidazole sulfamoyl acetamides) typically report yields of 65–82% and require rigorous purification to remove unreacted azolyl amine starting materials [1].

Synthetic accessibility Purity specification Procurement quality Benzodioxole coupling

Evidence-Backed Application Scenarios for 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (CAS 922555-65-5)


Carbonic Anhydrase IX-Focused Anticancer Drug Discovery: Lead Generation and SAR Expansion

The 6-sulfamoylbenzothiazole scaffold of CAS 922555-65-5 directly maps onto the pharmacophore of hCA IX-selective inhibitors. Published data for the unsubstituted 2-amino-benzothiazole-6-sulfonamide (Compound 2) shows hCA IX Kᵢ = 3.7 nM, outperforming ethoxzolamide (EZA, Kᵢ = 34.2 nM) by 9.2-fold [1]. CAS 922555-65-5 extends this scaffold with a benzodioxole acetamide tail that, based on the established tail approach for CA inhibitor design, is expected to engage the middle/rim region of the CA active site and tune isoform selectivity [2]. Researchers developing CA IX-targeted therapeutics for hypoxic solid tumors (glioblastoma, triple-negative breast cancer, renal cell carcinoma) can use this compound as a starting point for systematic SAR exploration of the N-acyl tail, comparing potency and selectivity against the simpler acetyl (Compound 9: hCA IX Kᵢ = 23.2 nM, hCA II Kᵢ = 20.8 nM) and 2-amino (Compound 2) baselines [1].

Antibacterial Lead Identification Targeting Gram-Positive Bacillus subtilis via Sulfamoyl Acetamide Scaffold

The benzazolyl azolyl sulfamoyl acetamide class, to which CAS 922555-65-5 structurally belongs, has demonstrated excellent antibacterial activity against Bacillus subtilis in disc diffusion and broth microdilution assays [1]. The benzodioxole moiety is a recognized antibacterial pharmacophore, with reported mechanisms including dihydropteroate synthase (DHPS) inhibition and disruption of folate biosynthesis in Gram-positive bacteria [2]. The target compound can serve as a probe to dissect whether the benzodioxole substituent enhances antibacterial potency or spectrum breadth relative to simpler aryl or heteroaryl acetamide congeners. Screening should include comparator compounds such as 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide to isolate the contribution of the dioxole oxygen pattern.

Polypharmacology and Off-Target Profiling Studies Leveraging the Benzodioxole Privileged Scaffold

SEA predictions against ChEMBL20 associate CAS 922555-65-5 with potential binding to ion channels (KCNQ1, SCN9A), DNA polymerase, and monoamine oxidase A (MAOA), in addition to the anticipated carbonic anhydrase target space [1]. The benzodioxole moiety is a known catechol bioisostere with documented MAO inhibitory and antioxidant properties [2]. For chemical biology groups conducting broad-target profiling or phenotypic screening, this compound offers a single chemical entity with predicted multi-target engagement spanning distinct target classes (enzyme, ion channel, nucleic acid-binding protein). This makes it suitable for use as a reference compound in cellular thermal shift assay (CETSA) or affinity-based proteomics workflows to experimentally validate or refute the computationally predicted target landscape, generating target engagement maps that simpler 2-acetamido or 2-phenoxy analogs cannot provide.

Physicochemical Property Benchmarking for CNS-Penetrant Sulfonamide Design

With a predicted logP of 3.53, tPSA of 113 Ų, and only 1 hydrogen-bond donor, CAS 922555-65-5 sits within favorable CNS drug-like chemical space by multiple multiparameter optimization (MPO) scoring systems (e.g., CNS MPO score, Pfizer CNS drug-likeness criteria) [1]. In contrast, the parent 2-amino-benzothiazole-6-sulfonamide (Compound 2) and the acetyl analog (Compound 9) are predicted to be substantially more polar (logP < 1), likely limiting their passive blood-brain barrier permeability [2]. For neuroscience programs investigating carbonic anhydrase VII inhibition (a validated target for neuropathic pain) or MAOA modulation using sulfonamide-based chemotypes, this compound can serve as a brain-penetrant tool for in vivo pharmacokinetic/pharmacodynamic studies, with the benzodioxole group providing a measurable LC-MS/MS handle for brain-to-plasma ratio determination.

Quote Request

Request a Quote for 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.